molecular formula C11H9N3O2S2 B2807427 N-(1H-indazol-4-yl)thiophene-2-sulfonamide CAS No. 685108-44-5

N-(1H-indazol-4-yl)thiophene-2-sulfonamide

Cat. No.: B2807427
CAS No.: 685108-44-5
M. Wt: 279.33
InChI Key: MIMZJKFDVCADOO-UHFFFAOYSA-N
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Description

N-(1H-indazol-4-yl)thiophene-2-sulfonamide is a heterocyclic compound that combines the structural motifs of indazole and thiophene. Indazole is known for its wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . Thiophene, on the other hand, is a sulfur-containing five-membered ring that is often found in various pharmaceuticals and organic materials . The combination of these two moieties in this compound makes it a compound of interest for various scientific research applications.

Safety and Hazards

The safety and hazards of “N-(1H-indazol-4-yl)” compounds can also vary depending on the specific compound. For example, “N-(1H-indazol-4-yl)methanesulfonamide” has been labeled with the GHS07 pictogram and the signal word "Warning" .

Future Directions

The future directions of research on “N-(1H-indazol-4-yl)” compounds could involve the design of novel inhibitors with potent activities. The CoMFA and CoMSIA models may be used as efficient tools to predict the inhibitory activities and to guide the future rational design of these compounds .

Preparation Methods

Properties

IUPAC Name

N-(1H-indazol-4-yl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2S2/c15-18(16,11-5-2-6-17-11)14-10-4-1-3-9-8(10)7-12-13-9/h1-7,14H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIMZJKFDVCADOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2)C(=C1)NS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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